molecular formula C8H8N2O3 B15358167 2-Amino-3-(formylamino)benzoic acid

2-Amino-3-(formylamino)benzoic acid

Cat. No.: B15358167
M. Wt: 180.16 g/mol
InChI Key: SXAFXTXJJPRNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(formylamino)benzoic acid (CAS: 27867-47-6) is a substituted benzoic acid derivative featuring both amino (-NH₂) and formylamino (-NHCHO) functional groups at the 2- and 3-positions of the benzene ring, respectively. This unique structure makes it a valuable building block in organic synthesis and a subject of interest in various scientific fields . As a laboratory chemical, it is primarily used in the synthesis of more complex, specialized molecules . Its research applications span chemistry, where it serves as a key intermediate; biology, for studying interactions with macromolecules; and medicine, where it has been investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities . The formylamino group is a key functional handle, allowing the compound to participate in a range of chemical reactions. It can undergo oxidation to form quinonoid structures, reduction of the formamido group to yield 2,3-diaminobenzoic acid, and electrophilic aromatic substitution, where the electron-donating amino group activates the ring . Recommended synthetic routes often begin with anthranilic acid derivatives and involve steps like amino protection, formylation via a Vilsmeier-Haack reaction or formic acid condensation, and final deprotection . Beyond synthetic chemistry, this compound has been identified in biological contexts. It has been detected in the serum of ethanol-exposed mice, where its levels correlate with alterations in gut microbiota, and in plant metabolomes such as Zanthoxylum bungeanum and Coffea arabica, suggesting a role in secondary metabolism . Its mechanism of action in biological systems is thought to involve interactions with enzymes or receptors, potentially modulating their activity, with the formamido group playing a role in hydrogen bonding and influencing binding affinity . This product is For Research Use Only. It is not intended for human or veterinary use. Attention: This compound is classified as hazardous and may cause skin and eye irritation, as well as respiratory tract irritation .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-amino-3-formamidobenzoic acid

InChI

InChI=1S/C8H8N2O3/c9-7-5(8(12)13)2-1-3-6(7)10-4-11/h1-4H,9H2,(H,10,11)(H,12,13)

InChI Key

SXAFXTXJJPRNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-formamidobenzoic acid typically involves the following steps:

    Nitration: Benzoic acid is first nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Formylation: The amino group is formylated using formic acid or formamide under suitable conditions to yield 2-amino-3-formamidobenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Types of Reactions:

    Oxidation: 2-Amino-3-formamidobenzoic acid can undergo oxidation reactions, typically leading to the formation of quinonoid structures.

    Reduction: The formamido group can be reduced to an amino group under strong reducing conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group acts as an activating group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: 2,3-diaminobenzoic acid.

    Substitution: Halogenated derivatives of 2-amino-3-formamidobenzoic acid.

Scientific Research Applications

2-Amino-3-formamidobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-formamidobenzoic acid exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, influencing the compound’s binding affinity.

    Chemical Reactions: The amino group can donate electrons, making the compound reactive towards electrophiles. The formamido group can stabilize intermediates through resonance.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include positional isomers and derivatives with varying substituents. A comparison of physicochemical properties is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Amino-3-(formylamino)benzoic acid -NH₂ (C2), -NHCHO (C3) C₈H₇NO₃ 165.15 27867-47-6 Metabolite in plants/animals; lab reagent
2-Amino-3-methylbenzoic acid -NH₂ (C2), -CH₃ (C3) C₈H₉NO₂ 151.16 4389-45-1 Synthetic intermediate; >97% purity
2-Amino-4-methylbenzoic acid -NH₂ (C2), -CH₃ (C4) C₈H₉NO₂ 151.16 N/A Positional isomer; similar applications
2-Amino-5-fluorobenzoic acid -NH₂ (C2), -F (C5) C₇H₆FNO₂ 155.13 446-32-2 Fluorinated derivative; higher hydrophobicity

Key Observations :

  • Substituent Effects: The formylamino group in this compound introduces polarity and hydrogen-bonding capacity compared to methyl or halogen substituents.
  • Extraction Efficiency : Benzoic acid derivatives with hydrophobic groups (e.g., -CH₃, -F) are extracted more rapidly in emulsion liquid membranes than polar derivatives like acetic acid due to higher distribution coefficients .

Toxicity and Predictive Models

  • QSTR Insights: A quantitative structure-toxicity relationship (QSTR) model for benzoic acids indicates that connectivity indices (0JA, 1JA) and cross-factors (JB) influence acute toxicity (LD₅₀) in mice .
  • Hazard Profile: Unlike many benzoic acid derivatives, this compound is classified as a respiratory and dermal irritant under GHS, necessitating careful handling .

Q & A

Q. What are the recommended synthesis routes for 2-Amino-3-(formylamino)benzoic acid, and what experimental conditions optimize yield?

Methodological Answer: A multi-step synthesis is typically employed, starting with anthranilic acid derivatives. Key steps include:

Amino Protection : Protect the amino group using tert-butoxycarbonyl (Boc) to avoid unwanted side reactions during formylation .

Formylation : Introduce the formyl group via a Vilsmeier-Haack reaction (using POCl₃ and DMF) or direct formic acid condensation under acidic conditions .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
Optimization Tips :

  • Maintain anhydrous conditions during formylation to prevent hydrolysis.
  • Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (e.g., argon) at 4°C, protected from light to prevent photodegradation .
  • Safety Measures :
    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319 hazards) .
    • Work in a fume hood to minimize inhalation risks (H335) .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration or disposal via certified chemical waste services .

Advanced Research Questions

Q. What metabolic pathways involve 2-(formylamino)benzoic acid, and how can isotopic labeling track its fate in biological systems?

Methodological Answer:

  • Pathway Involvement : The compound is implicated in tryptophan metabolism, particularly in fungal and plant systems. It acts as a precursor for secondary metabolites like indole derivatives (Table 1) .
    Table 1: Key Metabolic Pathways

    PathwayAssociated MetabolitesRole
    Tryptophan MetabolismAnthranilic acid, Serotonin, Indoleacetic acidSecondary metabolite synthesis
  • Isotopic Tracing :

    • Synthesize ¹³C-labeled this compound via formylation with ¹³C-formic acid.
    • Administer to model organisms (e.g., Pleurotus ostreatus) and track incorporation using LC-MS/MS with MRM transitions specific to labeled metabolites .

Q. How does modifying substituents on the benzoic acid core affect biological activity?

Methodological Answer: Structural analogs demonstrate varying bioactivity based on substituent electronegativity and steric effects (Table 2): Table 2: Substituent Effects on Activity

CompoundSubstituentBiological Activity
This compoundFormylamino (-NHCHO)Antimicrobial, enzyme inhibition
2-Amino-3-fluorobenzoic acidFluorine (-F)Enhanced enzyme binding affinity
2-Amino-5-methylbenzoic acidMethyl (-CH₃)Reduced solubility, altered pharmacokinetics

Q. Design Strategy :

  • Use DFT calculations (e.g., Gaussian09) to predict electronic effects of substituents.
  • Validate via enzyme inhibition assays (e.g., CYP450 isoforms) and MIC tests for antimicrobial activity .

Q. What analytical techniques are optimal for characterizing purity and structure?

Methodological Answer:

  • Purity Analysis :
    • HPLC : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5%–95% acetonitrile over 20 min), UV detection at 254 nm .
    • TLC : Silica gel GF254, ethyl acetate:hexane (3:1), visualize under UV or ninhydrin spray .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d6, 400 MHz) for aromatic proton shifts (δ 7.2–8.1 ppm) and formyl proton (δ 8.3 ppm) .
    • HRMS : ESI+ mode, exact mass [M+H]⁺ = 166.0504 (C₈H₈N₂O₃) .

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